(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid
Overview
Description
“(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is a boronic acid derivative with a pyridine functional group . It is often used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is represented by the linear formula C7H8BNO4 . The InChI code for this compound is 1S/C7H8BNO4/c1-13-7(10)6-3-2-5(4-9-6)8(11)12/h2-4,11-12H,1H3 .Chemical Reactions Analysis
“(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is often used in Suzuki-Miyaura cross-coupling reactions . It can also be involved in the preparation of various organic compounds .Physical And Chemical Properties Analysis
“(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is a solid compound that should be stored in an inert atmosphere at 2-8°C . It has a molecular weight of 180.96 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions . This reaction is an important and extensively used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .
Regioselective Suzuki-Miyaura Coupling
“(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” can be used for regioselective Suzuki-Miyaura coupling . This is a type of coupling reaction where the reagent selectively reacts with one part of a molecule over another, allowing for precise control over the final product.
Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation
This compound can be used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation . This is a complex reaction that involves the formation of a carbonyl group and a cyclic structure in a single step, catalyzed by palladium.
N-Arylation Using Copper Acetylacetonate Catalyst
“(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” can be used for N-arylation using copper acetylacetonate catalyst . This is a type of reaction where an aryl group is introduced into a molecule, catalyzed by copper acetylacetonate.
Synthesis of Boronic Acid Derivatives
This compound can be used in the synthesis of boronic acid derivatives . Boronic acids and their derivatives are important compounds in organic chemistry and materials science.
Pharmaceutical Research
“(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” can be used in pharmaceutical research . Given its unique chemical properties, it can be used in the development of new drugs and therapies.
Safety And Hazards
properties
IUPAC Name |
(6-methoxycarbonylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)6-3-2-5(4-9-6)8(11)12/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRWQJNSMWIFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670585 | |
Record name | [6-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | |
CAS RN |
1072945-86-8 | |
Record name | [6-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Methoxycarbonyl)pyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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